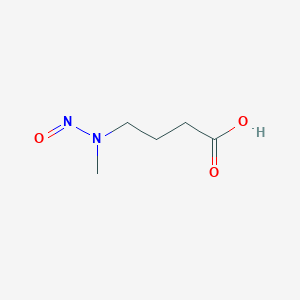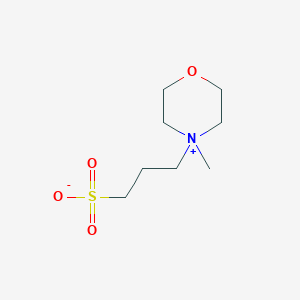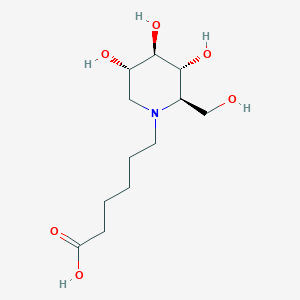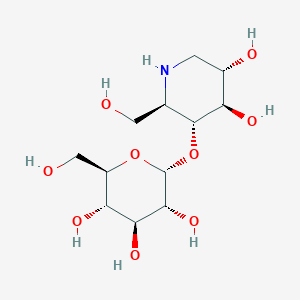
Tempo-马来酰亚胺
描述
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide (TEMPPM) is a synthetic compound that has been used for a variety of scientific applications, including in vitro studies and in vivo experiments. It is a member of the maleimide family of compounds and is used as a reactive agent in chemical and biological research. TEMPPM is a versatile compound that has been used for a variety of purposes, including protein labeling, protein purification, and enzyme inhibition.
科学研究应用
药物在水凝胶中的封装
Tempo-马来酰亚胺已用于开发用于药物递送系统的新型水凝胶 . 一项研究开发了一种含有胆固醇和马来酰亚胺衍生物(HAMICH)的透明质酸(HA)纳米凝胶及其相应的交联水凝胶(HAMICH凝胶),以封装药物,以便随后释放 . HAMICH凝胶在磷酸盐缓冲盐水(pH 7.4)中表现出比具有未修饰胆固醇部分的凝胶更少的溶胀和更小的体积变化 . HAMICH凝胶在不发生水凝胶溶胀的情况下表现出增强的肽和蛋白质捕获能力,表明其作为生物医学应用的HA水凝胶的潜力 .
先进的药物递送
使用Tempo-马来酰亚胺开发了马来酰亚胺修饰的pH敏感脂质体 . 与未修饰的脂质体相比,这些脂质体更快地内化到HeLa、HCC1954和MDA-MB-468细胞中 . 在体内,这些封装多柔比星的脂质体在小鼠乳腺癌组织周围进行两次皮下注射后,显示出比未修饰脂质体更强的抗肿瘤作用 . 使用体内成像系统观察了该模型中脂质体的生物分布,结果表明,与未修饰的脂质体相比,马来酰亚胺修饰的脂质体在注射部位停留的时间明显更长 .
作用机制
Target of Action
Tempo-maleimide, also known as N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide, MAL-6, or 4-Maleimido-TEMPO, primarily targets thiol groups present in biological systems . These thiol groups are frequently found in cysteine residues in proteins . The maleimide moiety in Tempo-maleimide reacts with these thiol groups, forming a stable thiosuccinimide product .
Mode of Action
The interaction of Tempo-maleimide with its targets involves a Michael addition reaction . This reaction is a type of “click chemistry” reaction, which is characterized by its high yield, specificity, and rapid reaction rate . The maleimide group in Tempo-maleimide reacts with the thiol groups in cysteine residues, forming a stable thiosuccinimide product . This reaction is chemoselective for thiols and is about 1,000 times faster than the reaction rate of maleimide with amines .
Biochemical Pathways
Tempo-maleimide affects the protein kinase pathways . Protein kinases play a key role in intracellular signaling pathways in all living organisms, including humans . Certain maleimides, including Tempo-maleimide, have been identified as highly active inhibitors of various enzymes, such as protein kinases . This inhibition can modulate the activity of the enzyme and disrupt cellular signaling cascades, which may lead to the development of serious health conditions in humans, such as oncological and cardiovascular diseases, diabetes, schizophrenia, as well as disorders of the immune system .
Result of Action
The molecular and cellular effects of Tempo-maleimide’s action primarily involve the modification of proteins . By reacting with thiol groups in cysteine residues, Tempo-maleimide can modify the structure and function of proteins . This can lead to changes in cellular processes and functions. For example, Tempo-maleimide has been used as a spin label to investigate the influence of bile salts on the intact rat mitochondrial membranes .
Action Environment
The action, efficacy, and stability of Tempo-maleimide can be influenced by various environmental factors. For instance, the pH of the environment can affect the reaction rate of maleimide with thiols . From pH 6.5 to pH 7.5, the thiol-maleimide reaction is chemoselective for thiols . Above ph 75, free primary amines react competitively with thiols at the maleimide C=C bond . Therefore, the pH of the environment can significantly influence the action and efficacy of Tempo-maleimide.
未来方向
生化分析
Biochemical Properties
Tempo-Maleimide is widely used in the site-selective modification of proteins . The bioconjugation of maleimides involves a Michael addition reaction between the maleimide (acceptor) and thiolate (donor) . This maleimide-thiol chemistry can be utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing .
Cellular Effects
Tempo-Maleimide has been reported to inhibit the survival of CHO cells at 1mM concentrations . This suggests that Tempo-Maleimide may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tempo-Maleimide involves a Michael addition reaction where the maleimide acts as the Michael acceptor while the thiolate is the Michael donor . The thiolate acts as a weak base allowing for conjugate addition onto the maleimide forming a thiosuccinimide complex . This leads to successful conjugation of the cysteine residue .
Temporal Effects in Laboratory Settings
This reaction is rapid and ensures high yields of the desired conjugates .
Metabolic Pathways
It is known that Tempo-Maleimide can react with cysteine groups on proteins , which could potentially influence various metabolic pathways.
Transport and Distribution
It is known that Tempo-Maleimide can react with cysteine groups on proteins , which could potentially influence its localization or accumulation.
Subcellular Localization
Given its ability to react with cysteine groups on proteins , it is possible that Tempo-Maleimide could be directed to specific compartments or organelles where these proteins are located.
属性
IUPAC Name |
1-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9,18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLHCOBCOLZMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N2C(=O)C=CC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276267 | |
| Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94751-70-9 | |
| Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)


![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)








